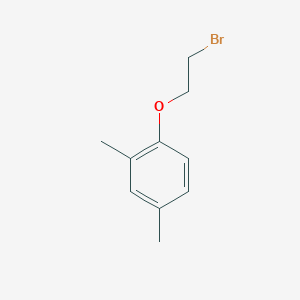

1-(2-Bromoethoxy)-2,4-dimethylbenzene

Description

Structural Context and Nomenclature within Aryl Bromoethyl Ethers

1-(2-Bromoethoxy)-2,4-dimethylbenzene belongs to the class of compounds known as aryl bromoethyl ethers. Structurally, it consists of a 2,4-dimethylphenyl group attached to an oxygen atom, which is further bonded to a 2-bromoethyl group (-OCH2CH2Br).

The nomenclature of ethers follows systematic rules. According to IUPAC nomenclature, the larger, more complex group is treated as the parent alkane or arene, while the smaller group with the oxygen atom is named as an alkoxy substituent. In this case, the 2,4-dimethylbenzene ring is the parent arene. The "1-" indicates the position of the bromoethoxy group on the benzene (B151609) ring. The substituent itself is named "2-Bromoethoxy," indicating an ethoxy group with a bromine atom on the second carbon.

Aryl bromoethyl ethers are characterized by the presence of an aryloxy group and a reactive bromoethyl chain. This bifunctional nature is key to their utility in organic synthesis. The aryl group's electronic properties can be modified by substituents on the benzene ring, which in turn can influence the reactivity of the ether linkage and the bromoethyl group.

Synthetic Utility and Versatility in Complex Molecule Construction

The synthetic utility of this compound stems from its bifunctional nature, allowing for sequential or one-pot reactions to build complex molecular scaffolds. The primary reactive sites are the bromine atom, which is a good leaving group in nucleophilic substitution reactions, and the aromatic ring, which can undergo electrophilic substitution.

A key application of this and similar aryl bromoethyl ethers is in the synthesis of heterocyclic compounds. The bromoethoxy chain can be used to introduce a two-carbon unit that can participate in intramolecular cyclization reactions. For instance, the bromine can be displaced by a nucleophile, either from an external reagent or from a functional group on the aromatic ring itself, to form a new ring system.

While specific documented industrial-scale applications for this compound are not widely reported in publicly available literature, its structural motifs are found in various biologically active molecules. Aryl ethers are prevalent in pharmaceuticals, agrochemicals, and natural products. google.com The 2,4-dimethylphenyl moiety and the flexible ether linkage are features that can be incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity and metabolic stability.

The Williamson ether synthesis is a common and historical method for the preparation of ethers, and it is a plausible route for the synthesis of this compound. masterorganicchemistry.comchem-station.comlibretexts.orgyoutube.comkhanacademy.orgacs.org This reaction involves the reaction of a sodium or potassium salt of a phenol (B47542) (in this case, 2,4-dimethylphenoxide) with an alkyl halide (1,2-dibromoethane). The phenoxide ion acts as a nucleophile, displacing the bromide ion from the alkyl halide in an S_N2 reaction to form the ether linkage. masterorganicchemistry.comyoutube.com The use of a dihaloalkane like 1,2-dibromoethane (B42909) allows for the introduction of the bromoethyl group, with one bromine atom being displaced by the phenoxide and the other remaining available for further functionalization.

Modern advancements in ether synthesis include catalytic methods that offer milder reaction conditions and greater functional group tolerance. acs.orgrsc.org These newer methods often employ transition metal catalysts to facilitate the coupling of aryl halides or their derivatives with alcohols.

Historical Perspectives on Related Aryl Ethers in Chemical Research

The study of aryl ethers has a rich history intertwined with the development of organic synthesis. The Williamson ether synthesis, developed by Alexander Williamson in the 1850s, was a pivotal discovery that not only provided a general method for synthesizing ethers but also helped to establish the concept of valence and the structural theory of organic chemistry. wikipedia.org This reaction demonstrated that an alcohol could be converted into its conjugate base (an alkoxide) and then react with an alkyl halide to form an ether. masterorganicchemistry.comyoutube.com

Another significant historical method for the synthesis of aryl ethers is the Ullmann condensation, discovered by Fritz Ullmann in the early 20th century. This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol in the presence of a base. The Ullmann condensation has been particularly important for the synthesis of diaryl ethers, which are structural motifs in many natural products and pharmaceuticals.

Scope and Objectives of Research on this compound

While extensive, dedicated research on this compound is not prominently featured in the scientific literature, the objectives of research on this and similar compounds can be inferred from the broader context of organic and medicinal chemistry.

The primary research interest in such a molecule lies in its potential as a strategic building block for the synthesis of more complex and potentially bioactive molecules. The key objectives of research involving this compound would likely include:

Development of Novel Synthetic Methodologies: Exploring new and efficient ways to synthesize this compound and other functionalized aryl ethers. This could involve optimizing existing methods like the Williamson ether synthesis or developing new catalytic systems that offer higher yields, milder conditions, and greater substrate scope.

Exploration of Reactivity: Investigating the reactivity of the bromoethyl group and the aromatic ring to understand how they can be selectively functionalized. This would involve studying its participation in various reactions, such as nucleophilic substitutions, eliminations, and electrophilic aromatic substitutions.

Synthesis of Heterocyclic Compounds: Utilizing the bifunctional nature of the molecule to construct novel heterocyclic frameworks. This is a significant area of research as many pharmaceuticals and biologically active compounds are heterocyclic.

Application in Medicinal Chemistry: Incorporating the this compound moiety into larger molecules to evaluate their potential as new therapeutic agents. The specific substitution pattern on the aromatic ring and the nature of the ether linkage could be fine-tuned to target specific biological receptors or enzymes.

In essence, while this compound may not be an end product itself, its value lies in its role as an intermediate that provides chemists with a versatile platform for the creation of diverse and complex molecular structures with potential applications in various fields of chemical science.

Structure

2D Structure

Properties

IUPAC Name |

1-(2-bromoethoxy)-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-8-3-4-10(9(2)7-8)12-6-5-11/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFABTWHRMOSZRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629778 | |

| Record name | 1-(2-Bromoethoxy)-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18800-35-6 | |

| Record name | 1-(2-Bromoethoxy)-2,4-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18800-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromoethoxy)-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Bromoethoxy 2,4 Dimethylbenzene and Analogues

Conventional Etherification Pathways

The primary route for synthesizing 1-(2-Bromoethoxy)-2,4-dimethylbenzene and similar aryl ethers is through conventional etherification, most notably the Williamson ether synthesis. This method involves the reaction of a phenoxide ion with an appropriate alkyl halide. wikipedia.org

Reaction of 2,4-Dimethylphenol (B51704) with 1,2-Dibromoethane (B42909) and Related Reagents

The synthesis of this compound is achieved by reacting 2,4-dimethylphenol with 1,2-dibromoethane. In this reaction, the phenol (B47542) is first converted to its corresponding phenoxide by a base. This phenoxide then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion to form the desired ether.

A similar synthesis, that of 1,2-bis(2-bromoethoxy)benzene (B13443855) from catechol and 1,2-dibromoethane, provides a procedural model. chemicalbook.com In this analogous preparation, catechol is treated with sodium hydroxide (B78521) in ethanol (B145695), followed by the addition of 1,2-dibromoethane and heating under reflux for 12 hours. chemicalbook.com This established procedure serves as a reliable template for the synthesis of the target compound from 2,4-dimethylphenol.

Optimizing the reaction conditions is critical for maximizing the yield of the desired mono-alkylation product and minimizing side reactions, such as the formation of bis-ethers or C-alkylation products. Key parameters for optimization include the molar ratios of reactants, temperature, and reaction duration.

Based on analogous preparations, an excess of the dihaloalkane (1,2-dibromoethane) is typically used to favor the formation of the mono-ether. chemicalbook.com The stoichiometry often involves a 1:2 molar ratio of the phenol to the base to ensure complete deprotonation and formation of the reactive phenoxide. chemicalbook.com The reaction is generally conducted at elevated temperatures, often at the reflux temperature of the chosen solvent, to ensure a reasonable reaction rate. chemicalbook.com

Table 1: Typical Reaction Conditions for Williamson Ether Synthesis of Aryl Bromoethyl Ethers (Analogous Example)

| Parameter | Condition | Rationale |

|---|---|---|

| Phenol | 1 equivalent | Limiting Reagent |

| Base (e.g., NaOH) | 2 equivalents | Ensures complete formation of the phenoxide. chemicalbook.com |

| Alkylating Agent (1,2-Dibromoethane) | 3 equivalents | Excess minimizes bis-ether formation. chemicalbook.com |

| Solvent | Ethanol | A polar protic solvent that facilitates the reaction. chemicalbook.com |

| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier. chemicalbook.com |

| Time | 12 hours | Allows the reaction to proceed to completion. chemicalbook.com |

This table is generated based on data from an analogous synthesis described in the literature. chemicalbook.com

The choice of base and solvent significantly impacts the efficiency and selectivity of the etherification. A strong base is required to deprotonate the weakly acidic phenolic hydroxyl group. wikipedia.org The effectiveness of the base can be influenced by the electropositivity of its cation and its solubility in the reaction medium. researchgate.net

Studies on related C-O coupling reactions have shown that cesium carbonate (Cs₂CO₃) can be more effective than other inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium hydroxide (KOH), and sodium hydroxide (NaOH). researchgate.net In contrast, organic bases such as triethylamine (B128534) and pyridine (B92270) have been found to be ineffective for this type of transformation. researchgate.net

The solvent plays a crucial role in solvating the reactants and influencing the nucleophilicity of the phenoxide. While polar protic solvents like ethanol can be used, polar aprotic solvents such as dimethylformamide (DMF) or acetone (B3395972) are often preferred for SN2 reactions as they enhance the reactivity of the nucleophile.

Table 2: Effect of Various Bases on a Diaryl Etherification Reaction

| Entry | Base | Yield (%) |

|---|---|---|

| 1 | Et₃N | No Reaction |

| 2 | Pyridine | No Reaction |

| 3 | NaOH | Lower Yield |

| 4 | KOH | Lower Yield |

| 5 | Na₂CO₃ | Moderate Yield |

| 6 | K₂CO₃ | Moderate Yield |

This table is adapted from a study on copper-catalyzed diaryl ether synthesis to illustrate the relative efficacy of different bases in C-O bond formation. researchgate.net

Mechanistic Aspects of O-Alkylation Reactions

The O-alkylation of 2,4-dimethylphenol with 1,2-dibromoethane proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. walisongo.ac.id The process involves two primary steps:

Deprotonation: A strong base removes the acidic proton from the hydroxyl group of 2,4-dimethylphenol, forming a 2,4-dimethylphenoxide ion. This phenoxide is a potent nucleophile. walisongo.ac.id

Nucleophilic Attack: The negatively charged oxygen atom of the phenoxide attacks one of the carbon atoms of 1,2-dibromoethane. This attack occurs in a single, concerted step where the C-O bond is formed simultaneously as the C-Br bond is broken, displacing a bromide ion as the leaving group. walisongo.ac.id

A critical aspect of phenol alkylation is the competition between O-alkylation (attack at the oxygen) and C-alkylation (attack at the electron-rich aromatic ring). tandfonline.comresearchgate.net However, for the reaction between a phenoxide and a primary alkyl halide like 1,2-dibromoethane, O-alkylation is the kinetically favored and predominant pathway, leading to the formation of the desired ether. walisongo.ac.idresearchgate.netacs.org

Alternative Synthetic Approaches

While conventional methods are effective, alternative strategies have been developed to improve reaction efficiency, reduce reaction times, and employ milder conditions.

Phase-Transfer Catalysis in Aryl Bromoethyl Ether Synthesis

Phase-Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in separate, immiscible phases (e.g., an aqueous and an organic phase). jetir.org In the synthesis of aryl ethers, the sodium or potassium salt of the phenol is often soluble in an aqueous phase, while the alkyl halide is soluble in an organic solvent.

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction by transporting the phenoxide anion from the aqueous phase into the organic phase. jetir.orgmdpi.com In the organic phase, the "naked" phenoxide anion is highly reactive and rapidly undergoes the SN2 reaction with the alkyl halide.

This methodology offers several advantages over conventional approaches, including faster reaction rates, higher yields, and the ability to use less hazardous solvents or even solvent-free conditions. mdpi.com For instance, the O-alkylation of salicylamide (B354443) with ethyl iodide using TBAB as a catalyst at 80°C under solvent-free conditions resulted in a 79% yield in just 15 minutes. mdpi.com

Table 3: Comparison of Conventional vs. Phase-Transfer Catalysis Methods

| Feature | Conventional Williamson Synthesis | Phase-Transfer Catalysis (PTC) |

|---|---|---|

| Reaction Phases | Typically single phase (requires soluble reactants) | Biphasic (aqueous/organic) or solid/liquid |

| Solvent Requirement | Often requires anhydrous organic solvents | Can use water; may be solvent-free. mdpi.com |

| Reaction Time | Often several hours. chemicalbook.com | Can be significantly shorter (minutes to a few hours). mdpi.com |

| Reaction Temperature | Often requires heating/reflux. chemicalbook.com | Can often be performed at lower temperatures. mdpi.com |

| Base | Strong bases (NaOH, KOH) in stoichiometric amounts | Aqueous NaOH or solid K₂CO₃ |

Transition Metal-Catalyzed Etherification Strategies

The formation of the ether linkage in this compound can be efficiently achieved through transition metal-catalyzed cross-coupling reactions. These methods often provide milder conditions and broader functional group tolerance compared to traditional methods like the Williamson ether synthesis. researchgate.netrsc.org Key to these strategies is the formation of a carbon-oxygen (C–O) bond between the oxygen of 2,4-dimethylphenol and the ethyl group of a bromo-substituted electrophile. Catalysts based on palladium, copper, and nickel are prominently used for such transformations. researchgate.netnih.gov

Palladium-Catalyzed Synthesis: Palladium-catalyzed C–O cross-coupling, often referred to as Buchwald-Hartwig etherification, is a powerful tool for forming aryl alkyl ethers. researchgate.net The reaction typically involves a palladium precatalyst, a phosphine (B1218219) ligand, and a base. For the synthesis of this compound, the reaction would couple 2,4-dimethylphenol with 1,2-dibromoethane. The choice of ligand is critical; bulky, electron-rich phosphine ligands facilitate the crucial reductive elimination step, leading to higher yields. nih.gov A variety of (hetero)aryl halides can be coupled with alcohols using specialized palladium catalysts, demonstrating the broad scope of this methodology. organic-chemistry.orgacs.org

Copper-Catalyzed Synthesis: Copper-catalyzed methods, modern variations of the Ullmann condensation, offer a cost-effective alternative to palladium. researchgate.netrsc.org These reactions can couple aryl halides with alcohols, often under milder conditions than the historic Ullmann reaction. organic-chemistry.org The development of specific ligands, such as N¹,N²-diarylbenzene-1,2-diamines, has enabled copper-catalyzed etherification of aryl bromides to proceed even at room temperature. nih.gov This approach could be readily adapted for the synthesis of the target compound from 2,4-dimethylphenol and 1,2-dibromoethane in the presence of a suitable copper salt (e.g., CuI) and a base.

The table below summarizes typical conditions for these catalytic approaches, which could be optimized for the specific synthesis of this compound.

| Catalyst System | Metal | Typical Ligand(s) | Typical Base(s) | Typical Solvent(s) | Temperature Range |

| Buchwald-Hartwig | Palladium | Biaryl phosphines (e.g., BrettPhos) | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 °C |

| Ullmann-type | Copper | N,N-dimethylglycine, Diamines | Cs₂CO₃, K₂CO₃ | DMSO, Toluene | Room Temp - 110 °C |

| Nickel-Catalyzed | Nickel | (Cy)PAd-DalPhos | NaOt-Bu | THF, Dioxane | Room Temp - 100 °C |

Stereoselective Synthesis Considerations

The target molecule, this compound, is achiral and therefore does not require stereoselective synthesis. However, the principles of stereoselective synthesis are crucial when preparing chiral analogues or derivatives. Should a stereocenter be present on the aromatic ring or, more commonly, on the alkoxy side-chain, controlling the stereochemical outcome becomes paramount.

Stereoselective synthesis of ethers can be achieved through several strategies:

Use of Chiral Starting Materials: A common approach involves using an enantiomerically pure starting material. For instance, if a chiral analogue like (R)-1-(2-bromopropoxy)-2,4-dimethylbenzene were the target, the synthesis could start from an enantiopure brominated propanol (B110389) derivative. Palladium(0)-catalyzed cyclization reactions have demonstrated complete chirality transfer from a non-racemic starting material to the final cyclic ether product. nih.gov

Chiral Catalysts: Asymmetric catalysis can induce stereoselectivity. A prochiral substrate can be converted into a chiral product using a transition metal complexed with a chiral ligand. While more common in C-C bond formation, chiral catalysts for etherification are an area of ongoing research.

Stereospecific Reactions: Certain reaction mechanisms proceed with a defined stereochemical outcome. For example, the Sₙ2 reaction, fundamental to the Williamson ether synthesis, proceeds with inversion of configuration at the electrophilic carbon. masterorganicchemistry.com If a chiral, secondary alkyl halide were used as the electrophile, its stereochemistry would be inverted in the final ether product. masterorganicchemistry.com

While not directly applicable to the synthesis of this compound, these considerations are essential for expanding the synthetic scope to include a wide range of structurally diverse and stereochemically defined analogues. nih.govorganic-chemistry.org

High-Throughput Synthesis and Automation in Compound Preparation

High-throughput synthesis (HTS) and automation are pivotal in modern chemical research, particularly for the rapid generation of compound libraries for screening in drug discovery and materials science. These techniques allow for numerous reactions to be run in parallel, significantly accelerating the discovery process.

The synthesis of a library of analogues based on the this compound scaffold is well-suited for HTS. By using automated liquid handling systems and parallel reaction blocks (e.g., 96-well plates), a diverse set of building blocks can be combined to generate a large number of distinct products.

A potential HTS workflow for creating analogues could involve:

Dispensing: Automated dispensing of a variety of substituted phenols (e.g., different isomers of dimethylphenol, other alkylphenols) into the wells of a reaction plate.

Reagent Addition: Addition of a solution containing the catalyst system (e.g., a palladium or copper catalyst and ligand) and a base, followed by the addition of an array of electrophiles (e.g., 1,2-dibromoethane, 1,3-dibromopropane (B121459), propargyl bromide).

Reaction: The plate is sealed and heated to the required reaction temperature for a set period.

Work-up and Purification: Automated parallel work-up and purification steps (e.g., solid-phase extraction or automated chromatography) are performed to isolate the final products.

Analysis: The resulting compounds are analyzed using high-throughput techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm identity and purity.

This automated approach would enable the systematic exploration of the structure-activity relationship of this class of compounds by efficiently producing a large and diverse library of ether derivatives.

Synthesis of Constitutional Isomers and Derivatives

Constitutional Isomers: The synthesis of constitutional isomers of this compound is straightforward and utilizes the same etherification methodologies described previously. The key difference is the choice of the starting dimethylphenol isomer. For example, starting with 3,5-dimethylphenol (B42653) or 2,5-dimethylphenol (B165462) would yield the corresponding isomeric products.

The table below lists several constitutional isomers and the required starting phenol.

| Target Compound | Starting Phenol |

| This compound | 2,4-Dimethylphenol |

| 1-(2-Bromoethoxy)-3,5-dimethylbenzene | 3,5-Dimethylphenol |

| 1-(2-Bromoethoxy)-2,5-dimethylbenzene | 2,5-Dimethylphenol |

| 1-(2-Bromoethoxy)-2,6-dimethylbenzene | 2,6-Dimethylphenol |

| 1-(2-Bromoethoxy)-3,4-dimethylbenzene | 3,4-Dimethylphenol |

Derivatives: A wide range of derivatives can be synthesized by modifying either the aromatic ring or the bromoethoxy side chain.

Side-Chain Modification: The nature of the electrophile used in the etherification reaction can be varied. For instance, using propargyl bromide in place of 1,2-dibromoethane would yield the corresponding alkyne derivative, 2,4-dimethyl-1-(prop-2-yn-1-yloxy)benzene. plos.org This introduces a reactive handle (the alkyne) that can be used for further transformations, such as click chemistry. Similarly, using other dihaloalkanes like 1,3-dibromopropane or 1,4-dibromobutane (B41627) would lengthen the alkyl chain.

Aromatic Ring Modification: Starting with phenols that have different or additional substituents on the aromatic ring allows for the creation of a vast array of derivatives. For example, using 4-chloro-2-methylphenol (B52076) would produce 1-(2-bromoethoxy)-4-chloro-2-methylbenzene.

Post-Synthesis Modification: The bromine atom on the ethoxy chain is a versatile functional group for further derivatization. It can undergo nucleophilic substitution with various nucleophiles (e.g., amines, azides, thiols) to introduce new functionalities. For example, reaction with sodium azide (B81097) would produce 1-(2-azidoethoxy)-2,4-dimethylbenzene.

The synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives from 2-aryloxybenzamide scaffolds highlights how the core diaryl ether structure can be further functionalized through oxidation reactions, demonstrating another pathway to complex derivatives. mdpi.com

Advanced Characterization and Analytical Methodologies for 1 2 Bromoethoxy 2,4 Dimethylbenzene

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of compounds. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) provides a comprehensive understanding of the atomic arrangement and connectivity within the 1-(2-bromoethoxy)-2,4-dimethylbenzene molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei. For this compound, both solution-state and solid-state NMR can provide valuable structural information.

Solution-State NMR:

In solution, the molecule can tumble freely, averaging out anisotropic interactions and resulting in high-resolution spectra.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the protons of the bromoethoxy group. The aromatic protons are expected to appear in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring. The two methyl groups attached to the aromatic ring will likely produce sharp singlet peaks in the upfield region (around 2.0-2.5 ppm). The methylene (B1212753) protons of the bromoethoxy group (-OCH₂CH₂Br) are anticipated to show two triplet signals, a result of spin-spin coupling with each other. The protons closer to the oxygen atom (-OCH₂-) would be more deshielded and appear at a higher chemical shift compared to the protons adjacent to the bromine atom (-CH₂Br).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The aromatic carbons are expected to resonate in the 110-160 ppm range. The carbons of the methyl groups will appear in the upfield region (around 15-25 ppm). The two methylene carbons of the bromoethoxy group will have distinct chemical shifts, with the carbon bonded to oxygen appearing at a higher chemical shift than the carbon bonded to bromine.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.2 | 115 - 138 |

| -OCH₂- | ~4.3 (triplet) | ~68 |

| -CH₂Br | ~3.6 (triplet) | ~32 |

| Ar-CH₃ (ortho) | ~2.3 (singlet) | ~16 |

| Ar-CH₃ (para) | ~2.2 (singlet) | ~20 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Solid-State NMR:

Solid-state NMR (ssNMR) can be employed to study the compound in its crystalline or amorphous solid form. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be necessary to obtain high-resolution spectra. Solid-state NMR can provide information about the molecular packing, polymorphism, and dynamics in the solid state, which are not accessible in solution-state NMR.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹. The C-H stretching of the methyl and methylene groups will likely appear between 2850 and 3000 cm⁻¹. A strong absorption band corresponding to the C-O-C (ether) stretching vibration is expected around 1250 cm⁻¹. The C-Br stretching vibration typically appears in the fingerprint region, at lower wavenumbers (around 500-600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations. The aromatic ring vibrations are expected to produce strong signals in the Raman spectrum. The symmetric C-C stretching of the benzene ring should give a prominent peak. The C-Br bond, being relatively non-polar, is also expected to show a distinct Raman signal.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| C-O-C Stretch | ~1250 (strong) | Weak |

| Aromatic C=C Stretch | ~1600, ~1500 | ~1600, ~1500 (strong) |

| C-Br Stretch | ~550 | ~550 (strong) |

Note: These are predicted values. The actual frequencies can be influenced by the molecular environment.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

For this compound (C₁₀H₁₃BrO), the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of the molecular ion is likely to proceed through several pathways, including:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to the loss of a bromoethyl radical.

Cleavage of the C-Br bond: Loss of a bromine radical.

Cleavage of the ether bond: Fragmentation at the C-O bond.

Rearrangement reactions: Such as the loss of ethene from the bromoethoxy side chain.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment Ion | Comments |

| 228/230 | [C₁₀H₁₃BrO]⁺ | Molecular ion peak showing the bromine isotope pattern. |

| 121 | [C₈H₉O]⁺ | Loss of the bromoethyl group. |

| 149/151 | [C₈H₉Br]⁺ | Loss of the ethoxy group. |

| 105 | [C₇H₅O]⁺ | Further fragmentation of the [C₈H₉O]⁺ ion. |

Note: The relative intensities of the fragment ions will depend on the ionization energy and the specific mass spectrometer used.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile compounds. For this compound, a reversed-phase HPLC method would be suitable.

Column: A C18 column would be appropriate, as it separates compounds based on their hydrophobicity.

Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and water would be used as the mobile phase. The gradient or isocratic composition of the mobile phase can be optimized to achieve good separation.

Detector: A UV detector would be suitable for detecting the aromatic ring of the compound. The detection wavelength would be set to a value where the compound exhibits maximum absorbance.

This HPLC method would be valuable for assessing the purity of synthesized this compound and for separating it from potential isomers, such as those with different substitution patterns on the benzene ring.

Hypothetical HPLC Parameters for this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Hypothetical Retention Time | ~5-7 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds. This compound is expected to be sufficiently volatile for GC analysis.

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) would be suitable for separating the compound from any volatile impurities or byproducts from its synthesis.

Oven Temperature Program: A temperature gradient would be used to ensure the elution of compounds with a range of boiling points.

MS Detector: The mass spectrometer would provide mass spectra of the eluting compounds, allowing for their identification by comparing the spectra with a library or by interpreting the fragmentation patterns.

GC-MS is a powerful tool for quality control, allowing for the detection and identification of even trace amounts of volatile impurities.

Hypothetical GC-MS Parameters for this compound

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injection Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then ramp to 280 °C at 10 °C/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Hypothetical Retention Time | ~10-12 minutes |

X-ray Crystallography for Solid-State Structural Determination

A thorough search of scientific literature and crystallographic databases reveals that a single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed experimental data on its solid-state structure, including unit cell dimensions, space group, and precise atomic coordinates, are not available.

The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is accomplished through X-ray crystallography. This powerful analytical technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern provides information about the repeating unit of the crystal, known as the unit cell, and the arrangement of atoms within it.

Should a suitable single crystal of this compound be grown, X-ray crystallographic analysis would provide invaluable insights into its molecular conformation, including bond lengths, bond angles, and torsional angles. Furthermore, it would elucidate the nature of intermolecular interactions, such as van der Waals forces or potential halogen bonding, which govern the packing of molecules in the solid state. This information is crucial for understanding the compound's physical properties and for computational modeling studies.

Given the absence of experimental crystallographic data, any representation of the solid-state structure of this compound would be purely theoretical, based on computational modeling and comparison with structurally related compounds for which crystal structures have been determined.

Applications and Advanced Materials Chemistry Derived from 1 2 Bromoethoxy 2,4 Dimethylbenzene

Role as a Versatile Monomer in Polymer Chemistry

The structure of 1-(2-bromoethoxy)-2,4-dimethylbenzene allows for its participation in various polymerization reactions. The presence of the reactive carbon-bromine bond is key to its utility as a monomer. It can be involved in polycondensation reactions where the bromide is displaced by a nucleophile, or it can be modified to introduce other polymerizable functional groups.

The bromoethoxy group can serve as an initiator for certain types of polymerization. For example, the bromine atom can act as an initiating site for atom transfer radical polymerization (ATRP), allowing for the grafting of vinyl polymers from the aromatic core rsc.org. This would result in polymers with a polyaromatic ether backbone and side chains composed of polymers like polystyrene or poly(methyl methacrylate), creating well-defined graft copolymers.

Furthermore, the compound can be used in polycondensation reactions. By reacting with bisphenols or other dinucleophilic monomers, the bromine can be displaced to form polyethers. The general approach for synthesizing such ether-linked polymers often involves a nucleophilic aromatic substitution or polyetherification reaction, where phenoxide anions attack an electrophilic center mdpi.comresearchgate.net. In this case, this compound would provide the electrophilic component, reacting with a dinucleophile to build the polymer chain.

Below is a table outlining potential polymerization strategies involving this monomer.

Interactive Data Table: Polymerization Potential of this compound| Polymerization Strategy | Role of Monomer | Potential Co-monomer(s) | Resulting Polymer Type | Key Feature |

|---|---|---|---|---|

| Polycondensation | Electrophile | Bisphenols, Diamines | Poly(aromatic ether)s, Poly(ether amine)s | Formation of ether or amine linkages in the polymer backbone. |

| Modification then Polymerization | Functionalized Monomer | None (for homopolymerization) | Modified Polymers (e.g., Polystyrenes) | Conversion of the bromoethoxy group to a vinyl or other polymerizable group prior to polymerization. |

Synthesis of Functionalized Organic Materials

Functional organic materials are at the core of modern technologies like organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) sigmaaldrich.comresearchgate.netsigmaaldrich.com. The synthesis of these materials often relies on building blocks that can be coupled to create extended π-conjugated systems. This compound serves as an excellent precursor for such materials.

The 2,4-dimethylphenyl group provides a stable, electron-rich aromatic core, while the bromoethoxy tail provides a reactive handle for synthetic elaboration. This allows for its incorporation into larger molecular architectures through various cross-coupling reactions. For instance, the aromatic ring can undergo C-H functionalization, or the bromoethoxy group can be used to link the aromatic core to other functional units rsc.org.

Key synthetic transformations enabling its use include:

Etherification: The terminal bromide is readily displaced by phenoxides or alkoxides, allowing the attachment of other functional aromatic or aliphatic groups. This is a fundamental reaction for building larger, complex molecules.

Conversion to other functional groups: The bromide can be converted to an azide (B81097), amine, thiol, or phosphonium (B103445) salt, opening pathways to a wide array of derivatives. For example, conversion to an amine followed by reaction with an aromatic dialdehyde (B1249045) could yield polyimines, a class of functional polymers rsc.org.

Coupling Reactions: While the aromatic C-H bonds are the primary sites for reactions like direct arylation, the bromoethoxy group can be used to link the molecule to scaffolds that are then used in creating materials for organic electronics sigmaaldrich.comresearchgate.net.

The properties of the final material can be tuned by carefully selecting the chemical groups attached to the this compound core. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties, which is crucial for applications in organic semiconductors researchgate.net.

Precursor for Supramolecular Assemblies and Macrocycles (e.g., Pillar[n]arenes, Azamacrocycles)

The field of supramolecular chemistry involves the design and synthesis of large, complex molecular architectures held together by non-covalent bonds or, in the case of macrocycles, by a series of covalent bonds forming a ring. This compound is a potential precursor for creating functionalized macrocycles.

Pillar[n]arenes: Pillar[n]arenes are a class of macrocycles typically synthesized from 1,4-dialkoxybenzene units linked by methylene (B1212753) bridges wikipedia.orgresearchgate.net. The synthesis usually involves a Friedel-Crafts cyclooligomerization catalyzed by an acid wikipedia.org. While the subject compound has a 1,2,4-substitution pattern, it can be envisioned as a building block for creating asymmetrically functionalized or "mono-functionalized" pillar[n]arenes.

A synthetic strategy could involve first using this compound to synthesize a larger, functionalized dialkoxybenzene monomer, which is then subjected to cyclization conditions researchgate.netchemrxiv.org. The bromoethoxy group would be carried through the synthesis, resulting in a pillar[n]arene with a reactive hook on one of its aromatic units. This handle could then be used for post-cyclization modification, such as attaching guest-binding moieties, linking the pillararene to a surface, or creating more complex structures like rotaxanes or catenanes mdpi.comrsc.org.

Azamacrocycles: Azamacrocycles are cyclic compounds containing nitrogen atoms in the ring. They are important as ligands for metal ions and as building blocks for more complex structures. The bromoethoxy group of this compound makes it an ideal dielectrophilic linker for synthesizing these structures. In a typical synthesis, it could react with a polyamine in a high-dilution cyclization reaction. The two bromine atoms (in two molecules of the precursor) would be displaced by amine nucleophiles at opposite ends of the polyamine chain, forming the macrocyclic ring. The 2,4-dimethylphenyl units would be appended to the macrocycle, influencing its solubility, conformation, and guest-binding properties.

Applications in Medicinal Chemistry and Drug Design

The structural features of this compound make it a molecule of interest in medicinal chemistry, where substituted aromatic rings are common motifs in drug molecules and the ability to link molecular fragments is crucial for drug discovery researchgate.netcsmres.co.uk.

A "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups are attached to create a library of compounds for biological screening. The 2,4-dimethylphenoxyethyl moiety of this compound can serve as such a scaffold. The aromatic ring provides a rigid platform for interaction with biological targets, often through hydrophobic or π-stacking interactions. The ether linkage provides conformational flexibility. The terminal bromide is a reactive site for introducing chemical diversity by reacting it with various nucleophiles (e.g., amines, thiols) to generate a library of candidate molecules for testing.

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for developing new drugs. It involves identifying small, low-affinity molecules ("fragments") that bind to a biological target and then linking them together or growing them to create a more potent lead compound nih.govrsc.org. The design of the linker that connects two fragments is a critical step researchgate.net.

This compound is well-suited for a dual role in this process. The 2,4-dimethylphenyl group can itself act as a fragment that binds to a hydrophobic pocket of a target protein. Simultaneously, the bromoethoxy group serves as an electrophilic linker to connect this fragment to a second fragment that binds in an adjacent pocket researchgate.net. The reaction of the bromide with a nucleophilic group (e.g., an amine or thiol) on the second fragment would covalently join them, creating a single, higher-affinity molecule nih.govresearchgate.net. The length and flexibility of the ethoxy linker are often beneficial for allowing the two fragments to adopt an optimal binding orientation.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically modifying the structure of a lead compound and observing how these changes affect its biological activity nih.govmdpi.comnih.gov. This process helps to identify the key structural features (the "pharmacophore") responsible for the compound's therapeutic effect and to optimize its potency and selectivity academie-sciences.frscirp.org.

This compound is an excellent starting point for an SAR study. A medicinal chemist could synthesize a series of analogues to probe the importance of each part of the molecule.

Interactive Data Table: Hypothetical SAR Study based on this compound

| Modification Site | Structural Change | Rationale |

|---|---|---|

| Aromatic Ring | Move methyl groups (e.g., to 2,5- or 3,4-positions) | To determine the optimal substitution pattern for target binding. |

| Aromatic Ring | Replace methyl groups with other groups (e.g., -Cl, -OCH₃) | To probe electronic and steric effects on activity. nih.gov |

| Linker Chain | Change linker length (e.g., propoxy, butoxy) | To optimize the distance between the aromatic ring and the linked functional group. |

| Linker Chain | Introduce rigidity (e.g., use a cyclic linker) | To reduce conformational flexibility and potentially increase binding affinity. |

| Reactive Group | Replace bromine with other halogens (-Cl, -I) or a sulfonate | To modulate the reactivity of the linker. |

| Reactive Group | Replace the entire bromoethoxy group with a different functional group (e.g., an amine, a carboxylic acid) | To explore different types of interactions with the target (e.g., hydrogen bonding, ionic interactions). |

By synthesizing and testing these analogues, researchers can build a detailed understanding of the SAR, guiding the design of more potent and specific pharmaceutical agents nih.govacademie-sciences.fr.

Exploration of Bio-conjugation Strategies

The chemical structure of this compound, specifically the presence of a reactive bromoethoxy group, suggests its potential as a valuable tool in bio-conjugation. Bio-conjugation is the process of chemically linking two or more molecules, where at least one is a biomolecule such as a protein or nucleic acid. While direct experimental studies on the bio-conjugation applications of this compound are not yet prevalent in published literature, its functional groups allow for the exploration of several well-established conjugation strategies.

The core of its reactivity lies in the bromoethoxy moiety, where the bromine atom serves as an effective leaving group in nucleophilic substitution reactions. This allows for the covalent attachment of the 2,4-dimethylphenyl ethoxy group to various biomolecules.

Potential Biomolecular Targets:

The nucleophilic side chains of amino acid residues within proteins are primary candidates for reaction with the bromoethoxy group:

Cysteine Residues (Thiols): The sulfhydryl group of cysteine is a potent nucleophile and a frequent target in bio-conjugation. An alkylation reaction with this compound would form a stable thioether bond, enabling site-specific modification of proteins.

Lysine (B10760008) Residues and N-termini (Amines): The primary amine groups on lysine residues and the N-terminus of proteins can also act as nucleophiles, reacting with the bromoethoxy group to form a secondary amine linkage.

Aspartic and Glutamic Acid Residues (Carboxylates): Under specific conditions, the carboxylate groups of these acidic amino acids can be esterified, although the resulting ester linkage may be prone to hydrolysis.

Histidine Residues: The imidazole (B134444) ring of histidine presents another potential site for alkylation.

Illustrative Bio-conjugation Application:

A hypothetical application could involve the site-specific labeling of a therapeutic antibody. By introducing a cysteine mutation at a specific location on the antibody, this compound could be used to attach a hydrophobic 2,4-dimethylphenyl ethoxy payload. This modification could potentially enhance the antibody's interaction with cell membranes or be used to attach other functionalities.

It is imperative to recognize that the feasibility and efficiency of these theoretical bio-conjugation strategies would require rigorous experimental validation. Reaction conditions such as pH, temperature, and solvent systems would need to be optimized to achieve the desired selectivity and yield.

Future Research Directions and Emerging Opportunities in 1 2 Bromoethoxy 2,4 Dimethylbenzene Chemistry

Sustainable Synthetic Methodologies (e.g., Photoredox Catalysis, Electrocatalysis)

The pursuit of greener and more sustainable chemical processes is a major driver in modern organic synthesis. For a molecule like 1-(2-Bromoethoxy)-2,4-dimethylbenzene, this involves moving away from classical methods that may require harsh conditions or generate significant waste.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming and cleaving chemical bonds under mild conditions. researchgate.netnih.gov Future research could explore the synthesis of aryl ethers, such as this compound, using photoredox-mediated C–O bond formation. researchgate.netrsc.org This approach could offer an alternative to traditional Williamson ether synthesis, potentially avoiding the need for strong bases and high temperatures. Furthermore, the functionalization of the aryl ether C-H bonds or the cleavage of the C-O bond for downstream applications could be achieved using photocatalytic methods. nih.govacs.org For instance, merging photoredox catalysis with other catalytic cycles could enable novel transformations of the parent molecule. researchgate.net

Electrocatalysis: Electrosynthesis represents another frontier for sustainable chemistry, utilizing electricity to drive chemical reactions. oaepublish.com Research into the electrochemical synthesis of this compound could focus on the electrocatalytic coupling of 2,4-dimethylphenol (B51704) with a suitable two-carbon bromo-electrophile precursor. Electrocatalytic methods are also being developed for C-O bond formation, offering a metal-free and oxidant-free approach to constructing aryl ether linkages. nih.govresearchgate.net The application of electrocatalysis could lead to higher efficiency, selectivity, and a reduced environmental footprint compared to conventional methods. acs.org

Table 1: Comparison of Potential Sustainable Synthetic Methodologies

| Methodology | Potential Advantages for Synthesizing/Functionalizing Aryl Ethers | Key Research Areas |

|---|---|---|

| Photoredox Catalysis | Mild reaction conditions (room temperature, visible light), high functional group tolerance, generation of radical intermediates for unique reactivity. nih.gov | Development of new photocatalysts, C-H functionalization of the aromatic ring, C-O bond cleavage/formation. researchgate.netacs.org |

| Electrocatalysis | Avoids stoichiometric chemical oxidants/reductants, precise control over reaction potential, scalability. nih.gov | Anodic C-O bond formation, reductive cleavage of the C-Br bond, paired electrolysis for dual functionalization. oaepublish.comresearchgate.net |

Flow Chemistry and Continuous Manufacturing Approaches

The transition from batch to continuous manufacturing offers numerous advantages in terms of safety, efficiency, and consistency. nih.gov Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is a key enabler of this transition. nih.gov

For the synthesis of this compound, a flow process could involve pumping solutions of 2,4-dimethylphenol and a bromo-alkylation agent through a heated or catalytically active reactor. The benefits would include superior heat and mass transfer, precise control over reaction time and temperature, and the ability to safely handle reactive intermediates. nih.govnih.gov This approach can significantly reduce reaction times and improve yields and purity. nih.gov Continuous manufacturing, guided by the principles of ICH Q13, would integrate this flow synthesis with in-line purification and analysis, creating a seamless and automated production line. chemtrix.com This methodology is increasingly being adopted for the manufacturing of active pharmaceutical ingredients (APIs) and specialty chemicals. chemtrix.comamericanpharmaceuticalreview.com

Exploration of New Catalytic Systems for Functionalization

Beyond its synthesis, the true potential of this compound lies in its further functionalization. The molecule possesses several reactive sites: the aromatic ring, the benzylic positions of the methyl groups, and the carbon-bromine bond.

Future research will likely focus on developing novel catalytic systems to selectively modify these sites. For example, transition-metal catalysts could be employed for cross-coupling reactions at the C-Br bond to introduce new carbon-carbon or carbon-heteroatom bonds. The aromatic ring itself is a target for electrophilic aromatic substitution, and the directing effects of the alkoxy and methyl groups (ortho, para-directing) would guide the position of new substituents. libretexts.orglibretexts.org Dual-catalytic systems, which merge two different catalytic cycles, could unlock challenging transformations, such as the functionalization of typically unreactive C-H bonds on the alkyl side chain or the aromatic ring under mild conditions. researchgate.net

Development of Advanced Analytical Tools for In-Situ Monitoring

To optimize and control the synthesis and subsequent reactions of this compound, a deep understanding of reaction kinetics, mechanisms, and the formation of intermediates is crucial. Process Analytical Technology (PAT) provides a framework for achieving this through real-time, in-situ monitoring. mt.comlongdom.org

Advanced spectroscopic techniques are central to PAT. For instance, in-situ Fourier Transform Infrared (FTIR) or Raman spectroscopy probes could be inserted directly into a batch or flow reactor to continuously monitor the concentration of reactants, products, and any transient intermediates. americanpharmaceuticalreview.commt.com This real-time data allows for precise determination of reaction endpoints, identification of process deviations, and rapid optimization of reaction conditions. spectroscopyonline.com Mass spectrometry-based techniques can also be adapted for online monitoring, providing detailed molecular-level information throughout the course of a reaction. acs.org These tools are invaluable for developing robust and reproducible chemical processes. researchgate.netbruker.com

Table 2: In-Situ Monitoring Techniques for Chemical Reactions

| Analytical Tool | Principle | Information Gained | Application in this compound Chemistry |

|---|---|---|---|

| In-situ FTIR/Raman | Vibrational spectroscopy. mt.com | Real-time concentration of functional groups, reaction kinetics, endpoint determination. americanpharmaceuticalreview.com | Monitoring the consumption of the phenolic -OH group and formation of the ether linkage during synthesis. |

| Online Mass Spectrometry | Measures mass-to-charge ratio of ionized molecules. acs.org | Identification of reactants, products, intermediates, and byproducts. acs.org | Detecting transient species in catalytic functionalization reactions. |

| In-situ NMR | Nuclear magnetic resonance spectroscopy. | Detailed structural information, quantitative analysis of reaction mixtures. | Mechanistic studies and precise quantification of isomeric products in functionalization reactions. |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The synergy between chemistry, automation, and data science is accelerating the pace of chemical discovery. imgroupofresearchers.comacs.org Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools for predicting reaction outcomes, optimizing processes, and even designing new molecules. bohrium.comresearchgate.net

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 1-(2-Bromoethoxy)-2,4-dimethylbenzene, and how can competing side reactions be minimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 2,4-dimethylphenol and 1,2-dibromoethane under alkaline conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetone) enhance reaction rates by stabilizing transition states .

- Temperature control : Maintaining 60–80°C minimizes bromide elimination side reactions .

- Catalysis : Phase-transfer catalysts like tetrabutylammonium bromide improve yields by facilitating ion exchange .

- Validation : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography using silica gel and hexane/ethyl acetate gradients .

Q. How can X-ray crystallography and SHELXL refinement elucidate the molecular structure of this compound?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation from ethanol or dichloromethane .

- Data collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to reduce thermal motion artifacts.

- Refinement : SHELXL refines atomic coordinates, anisotropic displacement parameters, and occupancy factors. The bromoethoxy group’s dihedral angle relative to the benzene ring (e.g., ~14.9° in analogous structures ) can be determined to assess steric strain .

Advanced Research Questions

Q. How can contradictions in reported reactivity of the bromoethoxy group under nucleophilic or electrophilic conditions be resolved?

- Methodological Answer :

- Comparative kinetic studies : Use NMR to track reaction intermediates in SN2 vs. elimination pathways. For example, monitor bromide release under varying pH and solvent conditions .

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict activation energies for competing pathways .

Q. What methodologies assess biological interactions between this compound and biomolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., cytochrome P450) on sensor chips to measure binding affinity (KD) and kinetics .

- Fluorescence quenching : Titrate the compound into tryptophan-containing proteins (e.g., albumin) and analyze Stern-Volmer plots to quantify static/dynamic quenching .

- Validation : Cross-validate with molecular docking simulations (AutoDock Vina) to identify binding pockets .

Q. How can computational studies predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- DFT calculations : Optimize geometry at the ωB97X-D/def2-TZVP level to identify electrophilic sites (e.g., bromine’s partial positive charge) .

- Molecular Dynamics (MD) : Simulate solvation effects in ionic liquids to predict solubility and aggregation behavior .

- Application : Predict regioselectivity in cross-coupling reactions by analyzing Fukui indices .

Q. What experimental approaches evaluate the compound’s stability under thermal or photolytic conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under nitrogen to detect decomposition thresholds (e.g., bromoethoxy cleavage above 200°C) .

- UV-Vis Spectroscopy : Expose to UV light (254 nm) and track absorbance changes to assess photodegradation kinetics .

Q. How does this compound serve as a building block for complex heterocycles?

- Methodological Answer :

- Suzuki-Miyaura coupling : React with arylboronic acids (Pd(PPh3)4, K2CO3, DME/H2O) to synthesize biphenyl derivatives .

- Cyclization reactions : Use CuI catalysis to form benzofurans via intramolecular etherification .

- Case Study : In a 2019 study, the compound was used to synthesize trioxo-diazinan derivatives with anti-inflammatory activity .

Q. Which analytical techniques ensure high purity (>98%) of this compound for sensitive applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.